4-Chloro-3,5-dimethylpyridine

Descripción general

Descripción

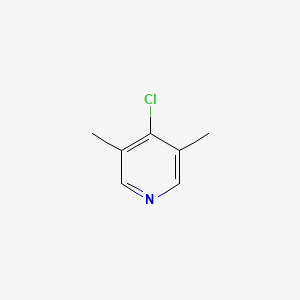

4-Chloro-3,5-dimethylpyridine is a chemical compound with the molecular formula C7H8ClN It is a derivative of pyridine, characterized by the presence of a chlorine atom at the fourth position and two methyl groups at the third and fifth positions on the pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3,5-dimethylpyridine can be achieved through several methods. One common approach involves the chlorination of 3,5-dimethylpyridine. This reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions to introduce the chlorine atom at the desired position on the pyridine ring.

Another method involves the reaction of 3,5-dimethylpyridine with a chlorinating agent in the presence of a catalyst. For example, the use of phosphorus pentachloride (PCl5) or phosphorus oxychloride (POCl3) can facilitate the chlorination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions as described above. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the desired product.

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-3,5-dimethylpyridine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. These reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution process.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the methyl groups.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used for the reduction of the pyridine ring.

Major Products Formed

Substitution Reactions: Products include various substituted pyridine derivatives, depending on the nucleophile used.

Oxidation Reactions: Products include carboxylic acids or aldehydes derived from the oxidation of the methyl groups.

Reduction Reactions: Products include piperidine derivatives formed by the reduction of the pyridine ring.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1. Synthesis of Active Pharmaceutical Ingredients (APIs)

4-Chloro-3,5-dimethylpyridine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the preparation of omeprazole, a widely used proton pump inhibitor for treating gastroesophageal reflux disease (GERD) and peptic ulcers. The synthesis involves multiple steps where this compound is transformed into key intermediates that ultimately yield omeprazole with reduced impurities .

2. Antidepressant and Anxiolytic Agents

Research has indicated that derivatives of this compound exhibit potential as antidepressant and anxiolytic agents. For instance, compounds derived from this pyridine have been studied for their ability to interact with the corticotropin-releasing factor (CRF) receptors, showing promise in treating alcohol dependence by blocking excessive alcohol self-administration in preclinical models .

Material Science Applications

1. Organic Electronics

this compound is explored in the development of organic electronic materials. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The compound can be modified to enhance charge transport properties, contributing to more efficient electronic devices.

2. Catalysts

This compound can also function as a catalyst or a ligand in various chemical reactions. Its ability to coordinate with metals allows it to facilitate reactions such as cross-coupling processes that are essential in synthesizing complex organic molecules.

Mecanismo De Acción

The mechanism of action of 4-Chloro-3,5-dimethylpyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The chlorine atom and methyl groups on the pyridine ring can influence its binding affinity and specificity towards molecular targets. The exact pathways and molecular targets involved vary depending on the specific biological system being studied.

Comparación Con Compuestos Similares

4-Chloro-3,5-dimethylpyridine can be compared with other similar compounds, such as:

3,5-Dimethylpyridine: Lacks the chlorine atom, which can affect its reactivity and biological activity.

4-Chloro-2,6-dimethylpyridine: Has chlorine and methyl groups at different positions, leading to different chemical and biological properties.

4-Chloro-3-methylpyridine: Contains only one methyl group, which can influence its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other pyridine derivatives.

Actividad Biológica

4-Chloro-3,5-dimethylpyridine is a pyridine derivative that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by its unique substitution pattern, which influences its reactivity and interaction with biological systems.

Chemical Structure and Properties

The structure of this compound consists of a pyridine ring with two methyl groups at the 3 and 5 positions and a chlorine atom at the 4 position. This configuration imparts distinct chemical properties, making it a valuable intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The chlorine atom can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. This mechanism is crucial in understanding its pharmacological profile and optimizing derivatives for therapeutic use.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

- Antimicrobial Activity : Various studies have evaluated the antimicrobial properties of this compound and its derivatives. For example, derivatives of pyridine compounds have been shown to exhibit significant antibacterial and antifungal activities against a range of pathogens .

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, which can be beneficial in treating diseases where enzyme activity is dysregulated. Studies on enzyme interactions suggest that it may act as an inhibitor or modulator in biochemical pathways .

- Pharmacological Applications : The compound serves as a precursor for the synthesis of pharmaceuticals, including potential anti-cancer agents. Its derivatives have been explored for their efficacy against various cancer cell lines, indicating promising anti-tumor activity .

Antimicrobial Evaluation

A study conducted on the synthesis of new derivatives from this compound showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the structure could enhance efficacy:

Enzyme Interaction Studies

Molecular docking studies have elucidated the binding interactions between this compound and various enzymes. For instance, docking simulations revealed high binding affinity to cyclooxygenase enzymes, suggesting potential anti-inflammatory properties:

Propiedades

IUPAC Name |

4-chloro-3,5-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c1-5-3-9-4-6(2)7(5)8/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQZPYCAYJQTSMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=C1Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70932107 | |

| Record name | 4-Chloro-3,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70932107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143798-73-6 | |

| Record name | 4-Chloro-3,5-dimethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143798-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70932107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.